2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide
Overview
Description
2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide is an organic compound characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2,6-dichlorophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted acetamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A precursor in the synthesis of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide, known for its use in organic synthesis.
2-(2,6-Dichlorophenoxy)acetic acid: Another related compound used in herbicide formulations.
2-(2,6-Dichlorophenoxy)-N-phenylacetamide: A structurally similar compound with different applications in chemistry and biology.
Uniqueness
This compound is unique due to its specific structural features that allow it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(2)9(14)6-15-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMPKCSMQVXTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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